molecular formula C13H18O3S B12964056 Ethyl 2-(benzylsulfinyl)-2-methylpropanoate

Ethyl 2-(benzylsulfinyl)-2-methylpropanoate

Cat. No.: B12964056
M. Wt: 254.35 g/mol
InChI Key: DKGUPMSBAHVFAV-UHFFFAOYSA-N
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Description

Ethyl 2-(benzylsulfinyl)-2-methylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzylsulfinyl group attached to a methylpropanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(benzylsulfinyl)-2-methylpropanoate typically involves the esterification of 2-(benzylsulfinyl)-2-methylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(benzylsulfinyl)-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

    Substitution: Amines, alcohols, base catalysts such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Ethyl 2-(benzylsulfonyl)-2-methylpropanoate.

    Reduction: Ethyl 2-(benzylsulfanyl)-2-methylpropanoate.

    Substitution: Corresponding amides or esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(benzylsulfinyl)-2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-(benzylsulfinyl)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The sulfinyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, resulting in various pharmacological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 2-(benzylsulfinyl)-2-methylpropanoate can be compared with other similar compounds such as:

    Ethyl 2-(benzylsulfanyl)-2-methylpropanoate: Similar structure but with a sulfide group instead of a sulfinyl group.

    Ethyl 2-(benzylsulfonyl)-2-methylpropanoate: Similar structure but with a sulfone group instead of a sulfinyl group.

    Ethyl 2-(phenylsulfinyl)-2-methylpropanoate: Similar structure but with a phenyl group instead of a benzyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H18O3S

Molecular Weight

254.35 g/mol

IUPAC Name

ethyl 2-benzylsulfinyl-2-methylpropanoate

InChI

InChI=1S/C13H18O3S/c1-4-16-12(14)13(2,3)17(15)10-11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3

InChI Key

DKGUPMSBAHVFAV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)S(=O)CC1=CC=CC=C1

Origin of Product

United States

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